(3-Chloro-4-(methylthio)phenyl)methanol

medicinal chemistry enzyme inhibition fatty acid synthase

Sourcing a reliable aryl methanol intermediate with precise 3-chloro-4-methylthio substitution is critical for reproducible medicinal chemistry. This compound is an optimized building block for fatty acid synthase (FAS) inhibitor development, demonstrating a 9.62 µM IC50 in related scaffolds, and a strategic precursor for novel antibacterials validated by a ketone derivative with a 32 µg/mL MIC against S. aureus. The benzylic alcohol enables facile conversion to boronate esters for Suzuki-Miyaura couplings, where the 3-chloro substituent accelerates oxidative addition. Bulk stock is maintained for immediate global dispatch to support lead optimization and SAR studies.

Molecular Formula C8H9ClOS
Molecular Weight 188.67
CAS No. 694481-00-0
Cat. No. B2804846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-(methylthio)phenyl)methanol
CAS694481-00-0
Molecular FormulaC8H9ClOS
Molecular Weight188.67
Structural Identifiers
SMILESCSC1=C(C=C(C=C1)CO)Cl
InChIInChI=1S/C8H9ClOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
InChIKeySJGDJDPYUCTRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Identity & Baseline


(3-Chloro-4-(methylthio)phenyl)methanol, also known as (3-chloro-4-methylsulfanylphenyl)methanol, is an aryl methanol derivative characterized by the presence of a chloro substituent at the 3-position and a methylthio group at the 4-position of the phenyl ring, along with a primary alcohol functional group. Its molecular formula is C₈H₉ClOS with a molecular weight of 188.67 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, leveraging the combined reactivity of the alcohol, chloro, and methylthio moieties for downstream functionalization .

Reactive handles 3-Cl, 4-SMe, benzylic alcohol
Core scaffold Aryl methanol intermediate
Workflow role Synthetic diversification & SAR

Why Generic Substitution Is Inadvisable


In medicinal chemistry and process development, the interchange of structurally similar aryl methanol intermediates is seldom trivial. The precise substitution pattern—here, a 3-chloro and a 4-methylthio group on the phenyl ring—dictates electronic properties, steric hindrance, and reactivity in subsequent transformations such as Suzuki-Miyaura cross-couplings or nucleophilic substitutions . Even a seemingly minor change, like the omission of the chloro substituent (as in (4-(methylthio)phenyl)methanol) or oxidation of the alcohol to a ketone (as in 1-(3-chloro-4-(methylthio)phenyl)ethanone), can fundamentally alter reaction kinetics, regioselectivity, and the ultimate biological activity of derived drug candidates [1]. The following evidence sections provide quantitative justification for prioritizing this specific compound in procurement decisions.

Missing 3-Cl
Electronic and steric effects may shift reaction kinetics and regioselectivity.
Oxidized analog
Ketone (vs alcohol) alters downstream functionalization pathways and scaffold geometry.
Methylthio replaced by methyl
Reported antimicrobial readout may differ significantly; scaffold contribution not transferable.

Quantitative Differentiators vs. Comparators


FAS Thioesterase Domain Inhibition

In a PubChem BioAssay (AID 1117357) for inhibitors of the fatty acid synthase thioesterase domain, a derivative featuring the 3-chloro-4-(methylthio)phenyl scaffold demonstrated an IC50 value of 9.62 µM [1]. This represents a notable potency gain compared to a structurally related compound lacking the 3-chloro substituent, which exhibited an IC50 of 28 µM [2]. While the target compound (3-chloro-4-(methylthio)phenyl)methanol itself is an intermediate, this data illustrates the critical role of the 3-chloro-4-(methylthio)phenyl core in achieving meaningful target engagement.

FAS TE Domain IC50
Head-to-head
9.62 µM vs 28 µM
Reported ~3-fold lower IC50 for 3-Cl-4-SMe core derivative; supports scaffold prioritization.
PubChem AID 1117357; fluorescence kinetic assay.
medicinal chemistry enzyme inhibition fatty acid synthase

Antibacterial Activity against S. aureus

The 3-chloro-4-(methylthio)phenyl scaffold, when incorporated into a ketone analog (1-(3-chloro-4-(methylthio)phenyl)ethanone), exhibits a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus . In contrast, a structurally similar compound where the methylthio group is replaced by a methyl group (3-chloro-4-methylphenyl) shows significantly reduced activity against Gram-positive pathogens, as noted in studies of related thiourea derivatives [1]. This quantitative MIC value underscores the antimicrobial potential of the 3-chloro-4-(methylthio)phenyl core and highlights the detrimental effect of removing the methylthio moiety.

Anti-S. aureus MIC
Reported
32 µg/mL vs Methyl analog (reduced)
Supports antimicrobial scaffold evaluation; methylthio group contributes to observed MIC.
Broth microdilution; 24h, 37°C.
antimicrobial medicinal chemistry structure-activity relationship

Crystal Structure Confirmation

The molecular geometry of the 3-chloro-4-(methylthio)phenyl core has been unequivocally established via single-crystal X-ray diffraction. A derivative containing this core crystallized in the monoclinic space group P2(1)/c with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. In comparison, the non-chlorinated analog (4-(methylthio)phenyl)methanol exhibits a different crystal packing arrangement, as evidenced by distinct unit cell dimensions and space groups [2]. This high-resolution structural data is essential for computational modeling, SAR studies, and ensuring material identity in research settings.

Crystal Structure
Method context
Monoclinic P2(1)/c; distinct unit cell vs non-chlorinated analog
Enables unambiguous identity confirmation and computational docking studies.
Single-crystal XRD at 293 K.
crystallography structure elucidation quality control

Key Application Scenarios


FAS Inhibitor Building Block

The 3-chloro-4-(methylthio)phenyl alcohol serves as a privileged intermediate for the synthesis of fatty acid synthase (FAS) inhibitors. As demonstrated by the 9.62 µM IC50 value for a related scaffold, this core contributes to potent target engagement . Procurement of this compound enables the rapid diversification of lead series through functionalization of the benzylic alcohol or chloro substituent, accelerating structure-activity relationship studies.

Antibacterial Agent Precursor

Given the demonstrated MIC of 32 µg/mL against Staphylococcus aureus for a ketone derivative, this alcohol is a strategic starting material for developing novel antibacterials . The compound can be elaborated into diverse chemotypes (e.g., amides, esters, sulfones) to explore antimicrobial potency and spectrum, with the 3-chloro-4-(methylthio)phenyl motif providing a validated baseline for activity.

Boronic Acid Derivatives for Cross-Coupling

The benzylic alcohol group can be readily converted to a boronic acid or pinacol boronate ester, enabling its use as a coupling partner in Suzuki-Miyaura reactions . The 3-chloro substituent enhances oxidative addition rates in cross-coupling steps, while the methylthio group provides a handle for further functionalization or serves as a directing group in catalytic transformations. This makes the compound valuable for constructing complex biaryl architectures in agrochemical and pharmaceutical synthesis.

Application
Selection Property
Validation Focus
FAS inhibitor building block
3-Cl-4-SMe core engagement
Lead optimization & SAR expansion
Antibacterial agent precursor
Methylthio-chloro substitution pattern
Antimicrobial scaffold evaluation
Boronic acid cross-coupling partner
Benzylic alcohol as coupling handle
Suzuki-Miyaura efficiency & regioselectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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